

GSK3368715 Trihydrochloride: A Comprehensive Pharmacological Profile

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Compound of Interest

Compound Name: GSK3368715 trihydrochloride

Cat. No.: B15588859

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For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK3368715 is a potent, orally available, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs).[1] This technical guide provides a detailed overview of the pharmacological properties of **GSK3368715 trihydrochloride**, a salt form of the parent compound. It covers the molecule's mechanism of action, preclinical and clinical data, and detailed experimental protocols. The dysregulation of PRMT1, the predominant Type I PRMT, has been implicated in the pathogenesis of various solid and hematopoietic cancers, making it a compelling therapeutic target.[1][2] GSK3368715 has demonstrated anti-proliferative activity across a range of cancer cell lines and tumor growth inhibition in preclinical models.[3][4] However, its clinical development was halted due to safety concerns, specifically a higher-than-expected incidence of thromboembolic events.[5][6] This document aims to serve as a comprehensive resource for researchers investigating PRMT inhibitors and the role of arginine methylation in disease.

Chemical and Physical Properties

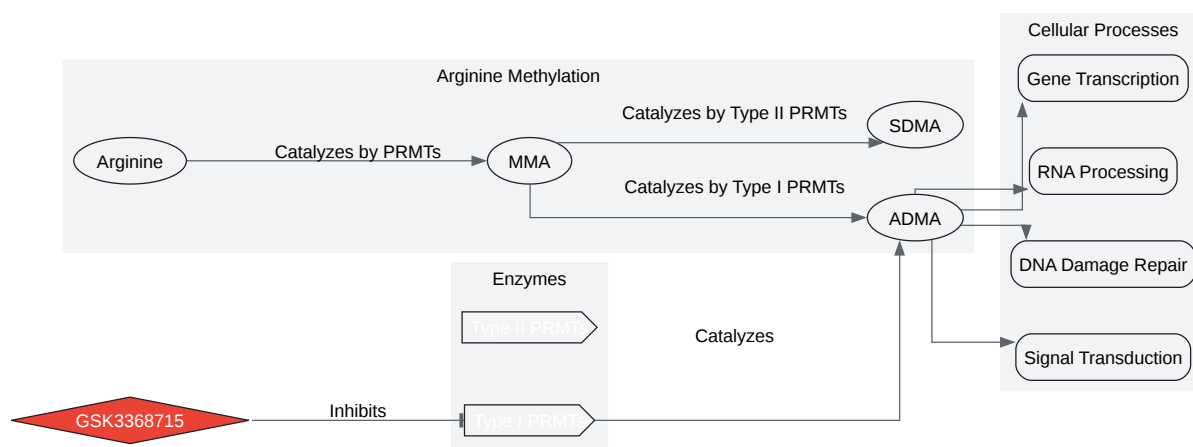
GSK3368715 has been synthesized as a parent compound and in various salt forms, including hydrochloride and trihydrochloride salts, to improve its physicochemical properties for research and development.[7]

Identifier	Value
IUPAC Name	N1-((3-(4,4-bis(ethoxymethyl)cyclohexyl)-1H-pyrazol-4-yl)methyl)-N1,N2-dimethylethane-1,2-diamine trihydrochloride
CAS Number	2227587-26-8 (3HCl)[7]
Molecular Formula	C ₂₀ H ₄₁ Cl ₃ N ₄ O ₂ [7]
Molecular Weight	475.92 g/mol [7]
Appearance	Solid[7]
Solubility	DMSO: 81 mg/mL[7], Water: 81 mg/mL[7], Ethanol: 81 mg/mL[7]
Storage	Pure form: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.[7]

Mechanism of Action

GSK3368715 is a potent, reversible, and S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor of Type I PRMTs.[7][8] These enzymes, including PRMT1, PRMT3, PRMT4 (CARM1), PRMT6, and PRMT8, are responsible for the asymmetric dimethylation of arginine residues (ADMA) on both histone and non-histone proteins.[1][7] This post-translational modification plays a critical role in regulating numerous cellular processes, including gene transcription, RNA processing, DNA damage repair, and signal transduction.[1][8]

By inhibiting Type I PRMTs, GSK3368715 blocks the formation of ADMA, leading to a global shift in arginine methylation states, with a subsequent increase in monomethylarginine (MMA) and symmetric dimethylarginine (SDMA), the latter being a product of Type II PRMTs.[7][8] This disruption of arginine methylation patterns can impair oncogenic signaling pathways and inhibit tumor cell proliferation and survival.[1]



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Mechanism of GSK3368715 Action

Pharmacological Properties

In Vitro Potency

GSK3368715 demonstrates potent inhibitory activity against several Type I PRMT enzymes, with a particularly high affinity for PRMT1.[1] It is highly selective for Type I PRMTs over Type II and Type III PRMTs.[4]

Target	IC ₅₀ (nM)	Kiapp (nM)
PRMT1	3.1[4]	1.5[3]
PRMT3	162[4]	81[3]
PRMT4 (CARM1)	38[4]	-
PRMT6	4.7[4]	-
PRMT8	39[4]	-
PRMT5 (Type II)	>20,408[4]	-
PRMT7 (Type III)	>40,000[4]	-
PRMT9 (Type III)	>15,000[4]	-

In Vitro Anti-proliferative Activity

As a monotherapy, GSK3368715 induces anti-proliferative effects in a broad range of cancer cell lines derived from both hematological and solid tumors.[3] It has shown cytotoxic effects in lymphoma, acute myeloid leukemia (AML), and a subset of solid tumor cell lines.[9]

In Vivo Anti-tumor Activity

GSK3368715 has demonstrated potent anti-tumor activity in various preclinical cancer models, where it can lead to complete tumor growth inhibition or even tumor regression.[3]

Xenograft Model	Cancer Type	Dosing	Outcome
Toledo	Diffuse Large B-cell Lymphoma (DLBCL)	9.375-150 mg/kg	Reduced tumor volume[4]
BxPC-3	Pancreatic Adenocarcinoma	9.375-150 mg/kg	Reduced tumor volume[4]
ACHN	Renal Carcinoma	150 mg/kg	Reduced tumor growth[4]
MDA-MB-468	Breast Cancer	150 mg/kg	Reduced tumor growth[4]
Pancreatic Adenocarcinoma PDX	Pancreatic Cancer	300 mg/kg	Reduced tumor growth[4]

Interestingly, the deletion of the methylthioadenosine phosphorylase (MTAP) gene, which leads to the accumulation of an endogenous PRMT5 inhibitor, correlates with increased sensitivity to GSK3368715 in cell lines.[10][11] This suggests a potential biomarker strategy for patient selection and a rationale for combining Type I and Type II PRMT inhibitors.[10][11]

Clinical Development

A Phase 1 clinical trial (NCT03666988) was initiated to evaluate the safety, pharmacokinetics, pharmacodynamics, and preliminary efficacy of GSK3368715 in adults with advanced-stage solid tumors and diffuse large B-cell lymphoma.[5][6][9]

Study Design

The study consisted of a dose-escalation phase (Part 1) with planned cohorts at 50 mg, 100 mg, and 200 mg of GSK3368715 administered orally once daily.[5] A dose-expansion phase (Part 2) was planned to further evaluate the recommended Phase 2 dose but was not initiated.[5][9]

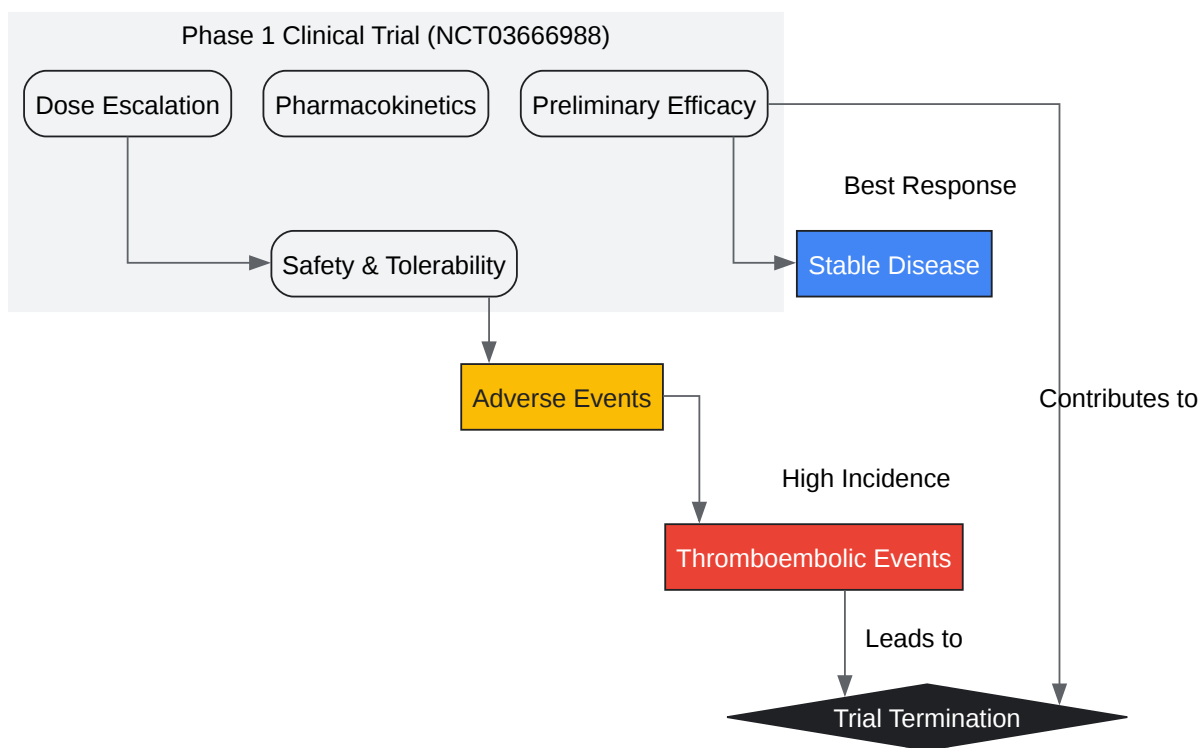
Clinical Findings

- Pharmacokinetics: Following single and repeated dosing, the maximum plasma concentration of GSK3368715 was reached within 1 hour post-dosing.[5]

- Pharmacodynamics: Target engagement was observed in the blood; however, it was modest and variable in tumor biopsies at the 100 mg dose.[5]
- Efficacy: The best response observed was stable disease in 9 out of 31 (29%) patients.[5]
- Safety and Tolerability: Dose-limiting toxicities were reported in 3 out of 12 (25%) patients at the 200 mg dose.[5] A significant and unexpected finding was a high incidence of thromboembolic events (TEEs), with 9 out of 31 (29%) patients experiencing 12 TEEs, including 8 grade 3 events and 1 grade 5 pulmonary embolism.[5]

Study Termination

Due to the higher-than-expected incidence of TEEs, limited target engagement in tumors at lower doses, and a lack of observed clinical efficacy, the clinical trial was terminated early.[5][6]



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Clinical Trial Workflow and Outcome

Experimental Protocols

In Vitro PRMT Inhibition Assay

This protocol describes a typical in vitro assay to determine the IC_{50} of an inhibitor against a PRMT enzyme.

Materials:

- Recombinant PRMT enzyme

- Histone H4 peptide (substrate)
- S-adenosyl-L-[methyl-¹⁴C]-methionine
- GSK3368715
- Assay buffer
- Scintillation counter

Procedure:

- Prepare a reaction mixture containing the PRMT enzyme, histone H4 peptide, and assay buffer.
- Add varying concentrations of GSK3368715 or DMSO (vehicle control) to the reaction mixture.
- Initiate the reaction by adding S-adenosyl-L-[methyl-¹⁴C]-methionine.
- Incubate the reaction at 30°C for a specified time.
- Stop the reaction by adding trichloroacetic acid.
- Spot the reaction mixture onto phosphocellulose paper and wash to remove unincorporated radiolabel.
- Measure the incorporated radioactivity using a scintillation counter.
- Calculate the percent inhibition for each concentration of GSK3368715 and determine the IC₅₀ value by non-linear regression analysis.

In-Cell Western Assay for Target Engagement

This protocol outlines a method to assess the effect of GSK3368715 on PRMT activity within cells by measuring the levels of asymmetrically dimethylated proteins.

Materials:

- Cancer cell line (e.g., RKO)
- GSK3368715
- Cell culture medium and reagents
- 384-well plates
- Ice-cold methanol
- Phosphate-buffered saline (PBS)
- Odyssey blocking buffer
- Primary antibody against asymmetrically dimethylated histone H4 at arginine 3 (H4R3me2a)
- Normalization antibody (e.g., total histone H4)
- Fluorescently labeled secondary antibodies
- LI-COR Odyssey or similar imaging system

Procedure:

- Seed cells in a 384-well plate and allow them to adhere overnight.[3]
- Treat the cells with a dose range of GSK3368715 or DMSO for the desired duration (e.g., 3 days).[3]
- Fix the cells with ice-cold methanol for 30 minutes at room temperature.[3]
- Wash the cells with PBS.[3]
- Block non-specific binding with Odyssey blocking buffer for 1 hour at room temperature.[3]
- Incubate the cells with the primary antibody for H4R3me2a and the normalization antibody overnight at 4°C.[1]
- Wash the cells and incubate with the appropriate fluorescently labeled secondary antibodies.

- Wash the cells and acquire images using an imaging system.
- Quantify the fluorescence intensity for both the target and normalization antibodies and calculate the normalized target signal.

In Vivo Tumor Xenograft Study

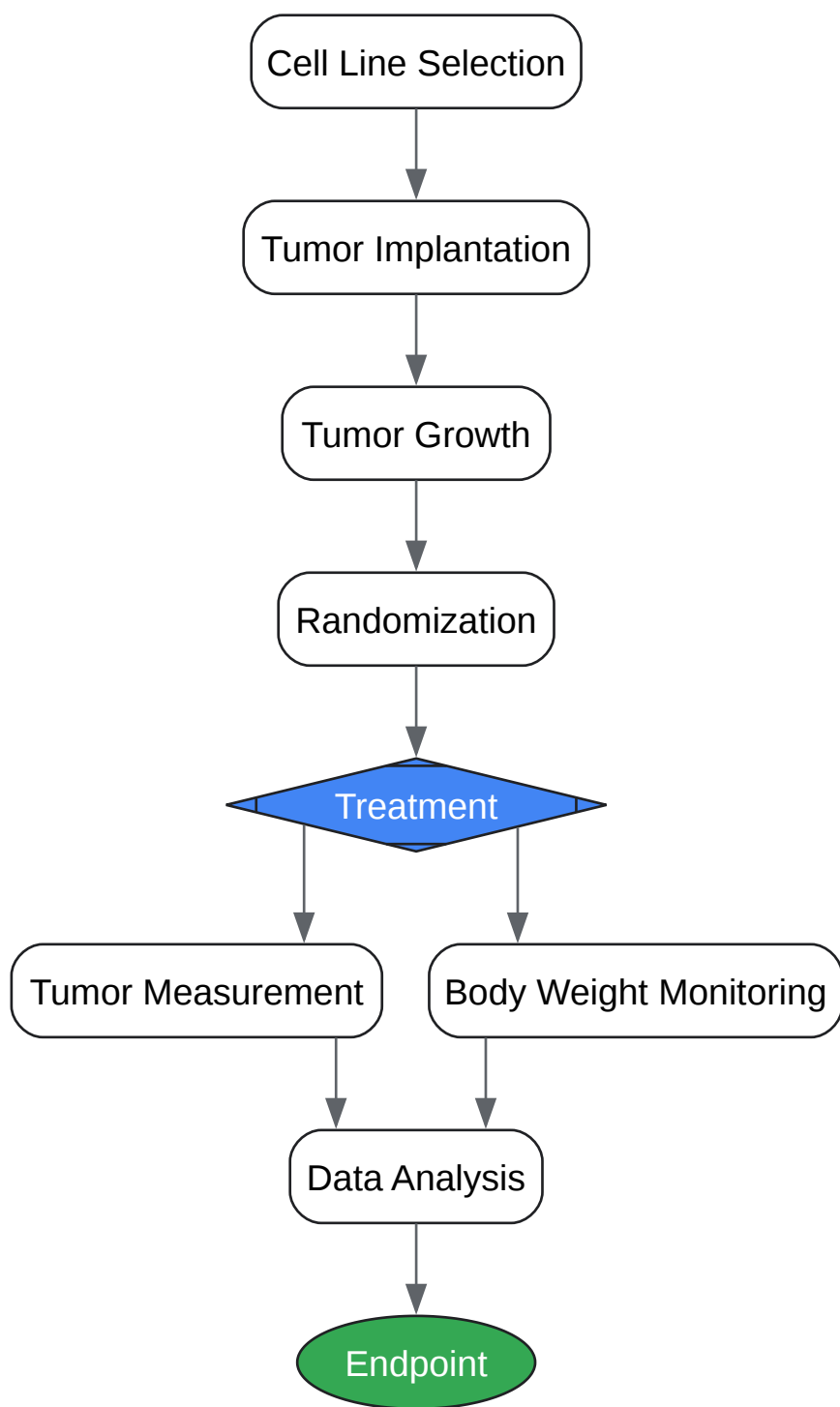
This protocol describes a general procedure for evaluating the anti-tumor efficacy of GSK3368715 in a mouse xenograft model.

Materials:

- Immunocompromised mice (e.g., nude or SCID)
- Cancer cell line (e.g., Toledo, BxPC3)
- GSK3368715
- Vehicle solution
- Calipers

Procedure:

- Implant tumor cells subcutaneously into the flank of the mice.[\[7\]](#)
- Allow the tumors to reach a predetermined size.
- Randomize the mice into treatment and vehicle control groups.[\[7\]](#)
- Administer GSK3368715 orally via gavage at the desired doses and schedule.[\[7\]](#)
- Measure tumor volume with calipers regularly (e.g., twice a week).[\[7\]](#)
- Monitor the body weight of the mice as an indicator of general toxicity.[\[7\]](#)
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).



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In Vivo Xenograft Study Workflow

Conclusion

GSK3368715 is a well-characterized, potent, and selective inhibitor of Type I PRMTs with demonstrated preclinical anti-tumor activity. While its clinical development was halted due to an unfavorable risk/benefit profile, the study of GSK3368715 has provided invaluable insights into the therapeutic potential of targeting PRMTs in oncology. The data and protocols presented in this guide serve as a valuable resource for the scientific community to facilitate further research into the role of protein arginine methylation in disease and the development of novel therapeutic agents with improved safety profiles.

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